
Benzoic acid, 3-(4-morpholylazo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid is an organic compound that features a morpholine ring attached to a benzoic acid moiety via a diazenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid typically involves the diazotization of aniline derivatives followed by coupling with morpholine. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with morpholine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated, nitrated, or sulfonated products depending on the reagents used.
科学研究应用
3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, influencing cellular pathways and enzyme activities. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
3-(Morpholin-4-yl)benzoic acid: Similar structure but lacks the diazenyl linkage.
4-Morpholin-4-yl-piperidine-1-carboxylic acid: Contains a morpholine ring but differs in the overall structure and functional groups.
Uniqueness
3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid is unique due to the presence of the diazenyl linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
3-(morpholin-4-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C11H13N3O3/c15-11(16)9-2-1-3-10(8-9)12-13-14-4-6-17-7-5-14/h1-3,8H,4-7H2,(H,15,16) |
InChI 键 |
FJOJMDRFIZQWIZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1N=NC2=CC=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15153074.png)
![3-hydroxy-4-(4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153076.png)
![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153089.png)
![4-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15153094.png)
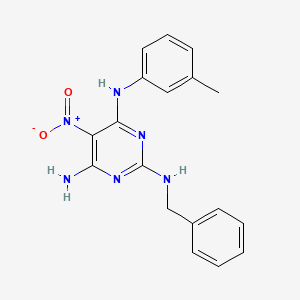
![2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15153104.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15153118.png)
![3-({[4-(Benzyloxy)phenyl]methyl}amino)adamantan-1-ol](/img/structure/B15153126.png)
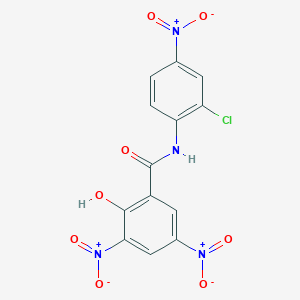
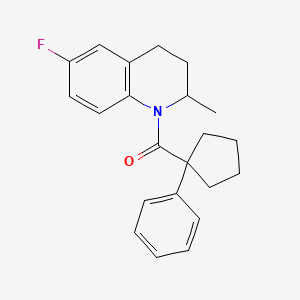
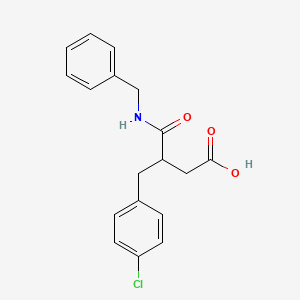

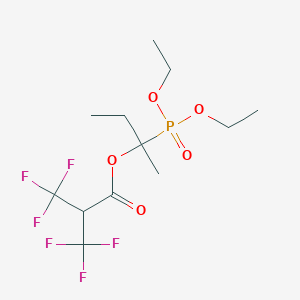
![2-Oxo-2-[(1-phenylethyl)amino]ethyl [(phenylcarbonyl)sulfanyl]acetate](/img/structure/B15153160.png)
